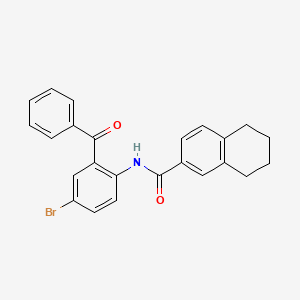

N-(2-benzoyl-4-bromophenyl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide

Descripción

N-(2-Benzoyl-4-bromophenyl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide is a synthetic carboxamide derivative featuring a tetrahydronaphthalene (tetralin) backbone substituted with a benzoyl and bromophenyl group.

Propiedades

IUPAC Name |

N-(2-benzoyl-4-bromophenyl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20BrNO2/c25-20-12-13-22(21(15-20)23(27)17-7-2-1-3-8-17)26-24(28)19-11-10-16-6-4-5-9-18(16)14-19/h1-3,7-8,10-15H,4-6,9H2,(H,26,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVFTVWDKZTZDAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CC(=C2)C(=O)NC3=C(C=C(C=C3)Br)C(=O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthesis of 5,6,7,8-Tetrahydronaphthalene-2-carboxylic Acid

The tetrahydronaphthalene (tetralin) core is synthesized via catalytic hydrogenation of naphthalene derivatives. A validated method involves:

- Hydrogenation of 2-Naphthoic Acid :

Key Characterization Data :

Synthesis of 2-Benzoyl-4-bromoaniline

The benzoylated aniline intermediate is prepared via Friedel-Crafts acylation:

- Benzoylation of 4-Bromoaniline :

- 4-Bromoaniline (1 equiv) is reacted with benzoyl chloride (1.2 equiv) in anhydrous dichloromethane (DCM) with aluminum chloride (AlCl₃, 1.5 equiv) as a Lewis catalyst at 0°C for 2 hours, followed by stirring at room temperature for 12 hours.

- The product is purified via silica gel chromatography (hexane:ethyl acetate, 4:1) to yield 2-benzoyl-4-bromoaniline (72–78%).

Key Characterization Data :

- 13C NMR (100 MHz, CDCl₃) : δ 122.5 (C-Br), 128.3–133.8 (aromatic C), 196.2 (C=O).

- MS (EI) : m/z 305 [M+H]⁺.

Coupling Methods for Carboxamide Formation

The final step involves coupling the carboxylic acid and aniline derivatives. Two principal methods are employed:

Activated Ester Method via Ethyl Chloroformate

- Mixed Anhydride Formation :

- 5,6,7,8-Tetrahydronaphthalene-2-carboxylic acid (1 equiv) is treated with ethyl chloroformate (1.1 equiv) and triethylamine (1.5 equiv) in dry tetrahydrofuran (THF) at 0°C for 1 hour.

- 2-Benzoyl-4-bromoaniline (1 equiv) is added, and the mixture is stirred at room temperature for 24 hours.

- Yield: 68–75% after recrystallization from ethanol.

Carbodiimide-Mediated Coupling (EDC/HOBt)

- Activation with EDC and HOBt :

- The carboxylic acid (1 equiv) is dissolved in dry THF with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 equiv) and hydroxybenzotriazole (HOBt, 1.2 equiv) under nitrogen.

- After 30 minutes, 2-benzoyl-4-bromoaniline (1 equiv) and diisopropylethylamine (DIPEA, 2 equiv) are added, and the reaction is stirred for 12–18 hours.

- Yield: 80–85% after column chromatography (SiO₂, ethyl acetate:hexane 1:3).

Spectroscopic Characterization and Validation

The synthesized compound is rigorously characterized using advanced analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy

Mass Spectrometry (MS)

Infrared (IR) Spectroscopy

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Activated Ester | 68–75 | >95 | Mild conditions, scalable | Longer reaction time |

| EDC/HOBt Coupling | 80–85 | >98 | High efficiency, minimal byproducts | Cost of reagents |

Análisis De Reacciones Químicas

Types of Reactions

N-(2-benzoyl-4-bromophenyl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogenated functional groups.

Substitution: Substituted derivatives with various functional groups replacing the bromine atom.

Aplicaciones Científicas De Investigación

N-(2-benzoyl-4-bromophenyl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mecanismo De Acción

The mechanism of action of N-(2-benzoyl-4-bromophenyl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit or activate certain enzymes involved in metabolic pathways, leading to changes in cellular processes.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

(S)-N-(Quinuclidin-3-yl)-5,6,7,8-tetrahydronaphthalene-1-carboxamide

- Structural Differences : Replaces the 2-benzoyl-4-bromophenyl group with a quinuclidinyl moiety, altering polarity and receptor specificity.

- Toxicity Profile :

- Regulatory Status: Not classified as hazardous under SARA 302/313 or IATA-DGR, but requires disposal via authorized waste management .

3-Amino-N-(4-bromophenyl)-4-(2-furyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide

- Structural Differences: Incorporates a thienoquinoline core and furyl substituent, contrasting with the tetralin-benzoyl framework.

- Pharmacological Implications: The thienoquinoline scaffold is associated with kinase inhibition (e.g., EGFR, VEGFR), suggesting possible anticancer applications .

- Safety Data: Limited toxicity information, though bromophenyl groups in similar compounds correlate with bioaccumulation risks.

Comparative Data Table

Research Findings and Implications

Target Compound :

- The bromophenyl group may enhance binding to kinases or nuclear receptors (e.g., bromodomains), while the benzoyl moiety could stabilize π-π interactions in receptor pockets.

- Lack of ecotoxicological data necessitates precautionary handling to mitigate environmental risks.

- Analog-Driven Insights: Quinuclidine analogs emphasize the need for respiratory and dermal safety measures during synthesis .

- Gaps in Knowledge: No PBT/vPvB (persistence, bioaccumulation, toxicity) assessments for the target compound. Pharmacokinetic studies (e.g., bioavailability, metabolic pathways) are absent.

Actividad Biológica

N-(2-benzoyl-4-bromophenyl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide is a complex organic compound with significant biological activity potential. This article delves into its biological properties, synthesis methods, and comparative analysis with structurally similar compounds.

Chemical Structure and Properties

- Chemical Formula : C₁₈H₁₈BrN₃O

- Molecular Weight : 368.26 g/mol

The compound features a tetrahydronaphthalene core substituted with a benzoyl group and a bromophenyl moiety. This unique structure contributes to its diverse biological activities.

Biological Activities

Research indicates that N-(2-benzoyl-4-bromophenyl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide exhibits various biological activities:

- Antimicrobial Activity : Compounds with similar structures have demonstrated antimicrobial properties. Preliminary studies suggest that this compound may inhibit the growth of specific bacterial strains.

- Anticancer Potential : The presence of halogen atoms (bromine) in the structure may enhance its anticancer properties through mechanisms such as apoptosis induction in cancer cells.

- Anti-inflammatory Effects : Similar carboxamide derivatives have shown potential in reducing inflammation, which could be relevant for therapeutic applications.

Comparative Analysis with Similar Compounds

A comparison of N-(2-benzoyl-4-bromophenyl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide with related compounds highlights its unique reactivity and biological profile:

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| 1. N-(2-benzoylphenyl)-5,6-dihydronaphthalene-2-carboxamide | Lacks bromine substitution | Moderate antimicrobial activity | Simpler structure |

| 2. 4-bromo-N-(4-methoxyphenyl)-5,6-dihydronaphthalene-2-carboxamide | Contains methoxy group | Anti-inflammatory properties | Different electronic effects |

| 3. N-(4-chlorobenzoyl)-5,6-dihydronaphthalene-2-carboxamide | Chlorine instead of bromine | Anticancer activity | Varies in halogen effects |

The presence of both bromine and benzoyl groups in the target compound enhances its reactivity compared to simpler structures.

Synthesis Methods

The synthesis of N-(2-benzoyl-4-bromophenyl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide can be achieved through several methods:

- Condensation Reactions : Utilizing appropriate amines and acyl chlorides under controlled conditions.

- Multi-step Synthesis : Involves initial formation of intermediates followed by cyclization and functionalization steps.

Case Studies and Research Findings

Several studies have focused on the biological activities of similar compounds:

- Antimicrobial Studies : A study demonstrated that related tetrahydro derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting potential for further exploration in drug development .

- Cytotoxicity Assessments : Research indicated that certain derivatives showed IC50 values comparable to established anticancer drugs like doxorubicin, highlighting their potential as therapeutic agents .

- Mechanistic Studies : Investigations into the mechanisms of action revealed that these compounds might interact with cellular pathways involved in apoptosis and inflammation modulation .

Q & A

Q. What are the optimal synthetic routes for N-(2-benzoyl-4-bromophenyl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves coupling 5,6,7,8-tetrahydronaphthalene-2-carboxylic acid derivatives with functionalized aromatic amines. Key steps include:

- Activation of the carboxylic acid : Use coupling agents like EDCI/HOBt or thionyl chloride to form an acyl chloride intermediate.

- Amide bond formation : React with 2-benzoyl-4-bromoaniline under inert atmospheres (e.g., N₂) in polar aprotic solvents (DMF, DCM).

- Optimization : Adjust temperature (60–80°C), stoichiometry (1:1.2 molar ratio of acid to amine), and catalyst (e.g., DMAP) to improve yield (>70%) and purity .

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) is recommended.

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

- 1H/13C-NMR : Identify aromatic protons (δ 7.0–8.5 ppm for benzoyl and bromophenyl groups) and tetrahydronaphthalene protons (δ 1.7–2.8 ppm for CH₂ groups) .

- HRMS : Confirm molecular ion peaks (e.g., [M+H]+ expected at m/z ~465.1 for C₂₇H₂₂BrNO₂) .

- HPLC : Assess purity (>95%) using a C18 column and acetonitrile/water mobile phase.

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer : Based on analogous carboxamide derivatives:

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions .

- Storage : Keep in airtight containers at 2–8°C, away from light and moisture .

- Spill Management : Neutralize with inert adsorbents (vermiculite) and dispose via hazardous waste services .

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational predictions and experimental bioactivity data for this compound?

- Methodological Answer :

- QSAR Modeling : Compare predicted logP (XLogP3 ~4.5) and topological polar surface area (TPSA ~60 Ų) with experimental solubility profiles .

- Docking Studies : Use AutoDock Vina to simulate interactions with target proteins (e.g., kinases). Validate with SPR or ITC binding assays if bioactivity data conflicts .

- Metabolic Stability : Test in vitro liver microsomes to identify discrepancies between predicted and observed half-lives .

Q. How to design experiments to investigate the compound’s mechanism of action in enzyme inhibition?

- Methodological Answer :

- Kinetic Assays : Perform Michaelis-Menten analysis with varying substrate concentrations to determine inhibition type (competitive/non-competitive).

- IC50 Determination : Use fluorescence-based assays (e.g., ATPase activity for kinase targets) with dose-response curves (1 nM–100 μM range) .

- Mutagenesis Studies : Identify critical binding residues by comparing wild-type and mutant enzyme inhibition profiles.

Q. What computational approaches are recommended to predict the compound’s environmental toxicity when experimental data is limited?

- Methodological Answer :

- ECOSAR : Estimate acute aquatic toxicity (e.g., LC50 for fish) using the compound’s SMILES string .

- Read-Across Analysis : Compare with structurally similar carboxamides (e.g., N-(4-bromophenyl) derivatives) to infer persistence and bioaccumulation potential .

- DFT Calculations : Predict degradation pathways (e.g., hydrolysis at the amide bond) under environmental conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.